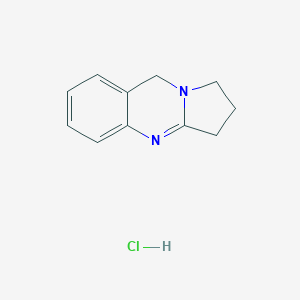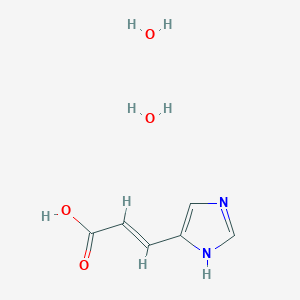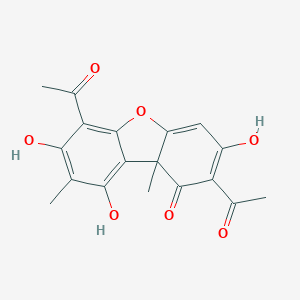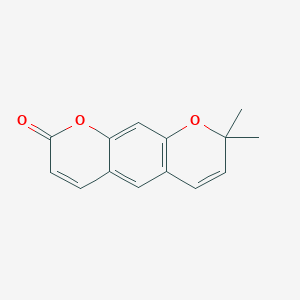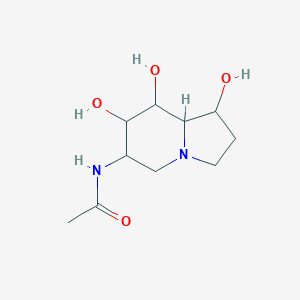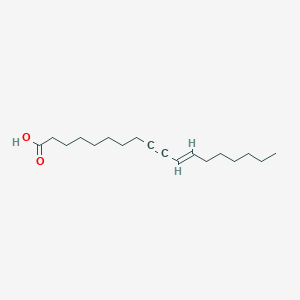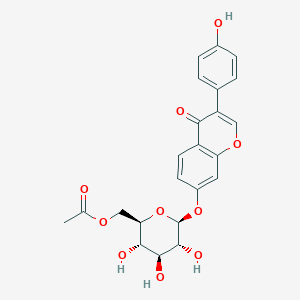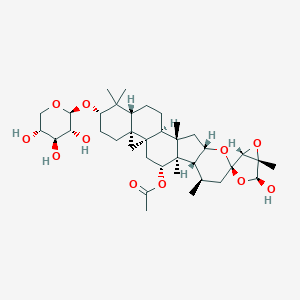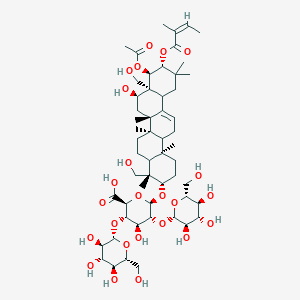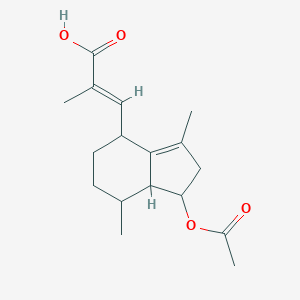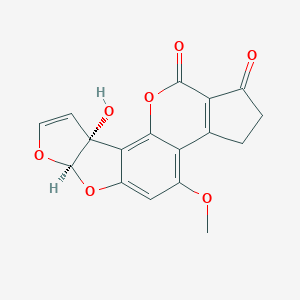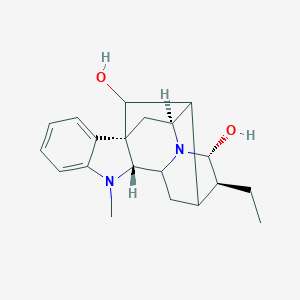
Amorphadiene
Overview
Description
Amorphadiene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a precursor to the antimalarial drug artemisinin, which is derived from the plant Artemisia annua. This compound is of significant interest due to its role in the biosynthesis of artemisinin, a crucial compound in the treatment of malaria .
Mechanism of Action
Target of Action
Amorphadiene’s primary target is the biosynthetic pathway of artemisinin , a potent antimalarial drug . The key enzyme in this pathway is Amorpha-4,11-diene synthase (ADS) . ADS catalyzes the first committed step in the artemisinin biosynthetic pathway, which is the first catalytic reaction enzymatically and genetically characterized in artemisinin biosynthesis .
Mode of Action
This compound interacts with its target, ADS, through a process known as cyclization of farnesyl pyrophosphate (FPP) . This interaction results in the production of this compound, a crucial precursor in the biosynthesis of artemisinin .
Biochemical Pathways
This compound is involved in the artemisinin biosynthetic pathway . This pathway begins with the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate pathway . These compounds are then converted to FPP by the action of the farnesyl pyrophosphate synthase (FPS) . ADS then catalyzes the cyclization of FPP to produce this compound .
Pharmacokinetics
The production of this compound and artemisinin from metabolically engineered microbes may provide an alternate to plant secondary metabolite extraction .
Result of Action
The result of this compound’s action is the production of artemisinin , a potent antimalarial drug . Artemisinin and its derivatives demonstrate additional anticancer, anti-inflammation, antiviral, and anti-SARS-CoV-2 activity .
Action Environment
The action of this compound is influenced by the metabolic environment of the host organism . For instance, in the oleaginous yeast Yarrowia lipolytica, the lipogenic acetyl-CoA pathways and the endogenous mevalonate pathway were harnessed for this compound production . Additionally, the enlargement of the endoplasmic reticulum (ER) surface area caused by the deletion of the PAH1 gene provided more subcellular ER space for the action of the ADS-tagged gene, further increasing this compound production .
Biochemical Analysis
Biochemical Properties
Amorphadiene interacts with several enzymes and proteins in its biochemical reactions. The ADS enzyme cyclizes the substrate FPP to produce this compound . This is considered the first committed and rate-limiting step in the biosynthesis of artemisinin . The active site residues of ADS play crucial roles in the catalytic mechanism .
Cellular Effects
This compound influences cell function by serving as a precursor for the antimalarial artemisinin . Artemisinin has been shown to be cytotoxic to cancer cells, damaging proteins and killing the cells . This suggests that this compound, through its conversion to artemisinin, can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to artemisinin. ADS catalyzes this conversion, with several active site residues playing key roles . For example, residue R262 constrains the released pyrophosphate group along with magnesium ions, while the aromatic residues stabilize the intermediate carbocations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, ADS variants with higher catalytic activity than the wild type have been created, which could enhance this compound production and, in turn, artemisinin biosynthesis .
Dosage Effects in Animal Models
Given its role as a precursor to artemisinin, it is likely that its effects would be similar to those of artemisinin, which has been extensively studied in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway for the biosynthesis of artemisinin . ADS, which interacts with this compound, catalyzes the first and rate-limiting step in this pathway .
Transport and Distribution
Given its role as a precursor to artemisinin, it is likely that it is transported and distributed in a similar manner to artemisinin .
Subcellular Localization
Given its role as a precursor to artemisinin, it is likely that it is localized in a similar manner to artemisinin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amorphadiene can be synthesized through microbial fermentation. One common method involves the use of engineered yeast strains, such as Saccharomyces cerevisiae, which are optimized for the production of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of genetically modified microorganisms. For example, Yarrowia lipolytica has been engineered to produce this compound by optimizing the mevalonate pathway and enhancing the expression of key enzymes . This method allows for scalable and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions: Amorphadiene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the chemo- and diastereoselective hydrosilylation of this compound, which is used in the synthesis of artemisinin .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine.
Major Products: The major product formed from the oxidation of this compound is dihydroartemisinic aldehyde, a key intermediate in the synthesis of artemisinin .
Scientific Research Applications
Amorphadiene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of artemisinin and other sesquiterpenes.
Biology: Research on this compound contributes to understanding the biosynthesis of terpenoids in plants.
Medicine: this compound is crucial in the production of artemisinin, which is used in antimalarial therapies.
Comparison with Similar Compounds
Farnesene: Another sesquiterpene with similar biosynthetic pathways.
Bisabolene: A sesquiterpene used in the production of biofuels.
Caryophyllene: A sesquiterpene with anti-inflammatory properties.
Uniqueness: Amorphadiene is unique due to its role as a direct precursor to artemisinin, making it a critical compound in the fight against malaria. Its production through microbial fermentation also highlights its importance in industrial biotechnology .
Properties
IUPAC Name |
(1R,4R,4aS,8aR)-4,7-dimethyl-1-prop-1-en-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9,12-15H,1,5-8H2,2-4H3/t12-,13+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTAHNDPLDKYJT-CBBWQLFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239106 | |
| Record name | Amorphadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92692-39-2 | |
| Record name | (-)-Amorpha-4,11-diene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92692-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amorphadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092692392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amorphadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


